

Application Notes and Protocols for Cell-Based Binding Assays of Zandelisib

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based binding assays to characterize the interaction of **Zandelisib** with its target, the phosphoinositide 3-kinase delta (PI3K δ). The provided information is intended to guide researchers in the quantitative assessment of **Zandelisib**'s target engagement within a cellular environment.

Introduction to Zandelisib and its Mechanism of Action

Zandelisib (formerly ME-401) is a potent and selective, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][4] In B-cell malignancies, this pathway is often hyperactivated, contributing to tumor cell survival and proliferation.[5] **Zandelisib**'s targeted inhibition of PI3K δ disrupts this signaling cascade, making it an effective therapeutic agent for various B-cell cancers.[2][4][5] A key characteristic of **Zandelisib** is its prolonged target binding and sustained inhibitory effects, which support an intermittent dosing schedule in clinical settings.[3][4][6]

Overview of Cell-Based Binding Assays for Zandelisib







To understand the efficacy and pharmacodynamics of **Zandelisib**, it is crucial to quantify its binding to PI3Kδ in a physiologically relevant context. Cell-based binding assays are indispensable tools for this purpose, offering advantages over traditional biochemical assays by accounting for factors such as cell permeability and intracellular target engagement. The NanoBRETTM Target Engagement (TE) Intracellular Kinase Assay is a prominent method that has been successfully employed to measure the binding of **Zandelisib** to PI3Kδ in living cells. [1][4] This assay allows for the quantitative determination of compound affinity and residence time at the target kinase.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from cell-based binding assays for **Zandelisib** and other relevant PI3K δ inhibitors. The intracellular residence time, a measure of how long the drug remains bound to its target in a cellular environment, is a critical parameter for understanding the sustained pharmacodynamic effect of **Zandelisib**.

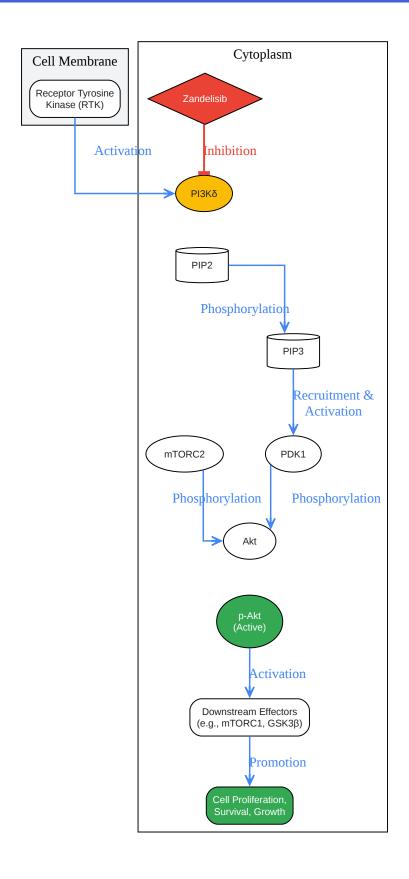


Compoun d	Target	Assay Type	Cell Line	Key Paramete r	Value	Referenc e
Zandelisib	ΡΙ3Κδ	NanoBRET ™ TE	HEK293	Residence Time	484.4 minutes	[4]
IC80 (for assay)	1 nmol/L	[4]				
Idelalisib	ΡΙ3Κδ	NanoBRET ™ TE	HEK293	Residence Time	20.2 minutes	[4]
IC80 (for assay)	30 nmol/L	[4]				
Parsaclisib	ΡΙ3Κδ	NanoBRET ™ TE	HEK293	Residence Time	59.9 minutes	[4]
IC80 (for assay)	10 nmol/L	[4]				
Duvelisib	ΡΙ3Κδ	NanoBRET ™ TE	HEK293	Residence Time	158.2 minutes	[4]
IC80 (for assay)	30 nmol/L	[4]				

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway targeted by **Zandelisib** and the workflow of the NanoBRET™ Target Engagement Assay.

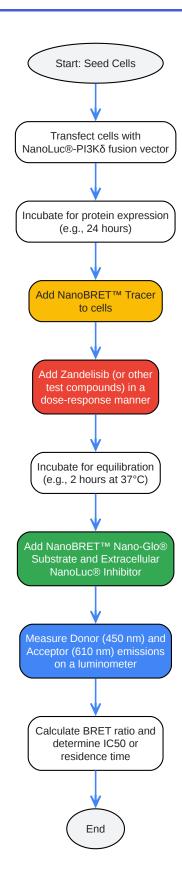




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Caption: PI3K/Akt Signaling Pathway Inhibition by Zandelisib.





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Caption: Experimental Workflow for the NanoBRET™ Target Engagement Assay.



Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay for Pl3Kδ

This protocol is adapted from established NanoBRETTM methodologies and is specifically tailored for assessing the binding of **Zandelisib** to PI3K δ in a cellular context.

- I. Materials and Reagents
- Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.[9]
 However, a hematological cell line relevant to B-cell malignancies (e.g., SU-DHL-6) can also be adapted.
- Expression Vector: A mammalian expression vector encoding a fusion of human PI3K δ and NanoLuc® luciferase (N- or C-terminal fusion).
- Transfection Reagent: A suitable lipid-based transfection reagent.
- Assay Plates: White, 96-well or 384-well, non-binding surface plates.[10]
- Culture Medium: Opti-MEM™ I Reduced Serum Medium (phenol red-free).
- NanoBRET™ Reagents (Promega):
 - NanoBRET™ Kinase Tracer (a suitable tracer for PI3Kδ).
 - NanoBRET™ Nano-Glo® Substrate.
 - Extracellular NanoLuc® Inhibitor.
- Test Compound: **Zandelisib**, dissolved in DMSO to create a concentrated stock solution.
- Control Compounds: A known PI3Kδ inhibitor (e.g., Idelalisib) and a negative control (DMSO).
- Luminometer: An instrument capable of measuring dual-filtered luminescence (e.g., donor emission at ~450 nm and acceptor emission at ~610 nm).
- II. Experimental Procedure



Day 1: Cell Seeding and Transfection

- Prepare a suspension of HEK293 cells in their growth medium.
- Transfect the cells with the NanoLuc®-PI3Kδ fusion vector according to the transfection reagent manufacturer's protocol. A typical ratio is 1:10 (vector DNA:transfection reagent).
- Immediately after transfection, seed the cell suspension into the wells of a white assay plate at an appropriate density.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and expression of the fusion protein.

Day 2: Compound Treatment and BRET Measurement

- Prepare Compound Dilutions:
 - Prepare a serial dilution of Zandelisib in Opti-MEM™ at 10x the final desired concentration.
 - Also prepare 10x solutions of control compounds and a DMSO vehicle control.
- Prepare Tracer Solution:
 - Dilute the NanoBRET[™] Tracer in Opti-MEM[™] to a 10x working concentration. The
 optimal tracer concentration should be at or below its EC50 value for binding to PI3Kδ and
 needs to be determined empirically.
- Assay Plate Preparation:
 - Gently remove the growth medium from the wells.
 - Add the 10x NanoBRET™ Tracer solution to all wells.
 - Immediately add the 10x serial dilutions of Zandelisib and control compounds to the appropriate wells.
- Incubation:



- Mix the plate on an orbital shaker for 15-30 seconds.
- Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[4]
- Substrate Addition and Signal Reading:
 - Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions, just prior to use.
 - Equilibrate the assay plate to room temperature for approximately 15 minutes.
 - Add the substrate solution to all wells.
 - Read the donor and acceptor luminescence signals within 10 minutes using a preconfigured luminometer.

III. Data Analysis

- Calculate Corrected BRET Ratio:
 - For each well, divide the acceptor emission signal by the donor emission signal.
 - Subtract the BRET ratio of the "no tracer" control from all experimental BRET ratios to correct for background.
- Generate Dose-Response Curves:
 - Plot the corrected BRET ratio as a function of the logarithm of the Zandelisib concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 represents the concentration of **Zandelisib** required to displace 50% of the tracer from PI3Kδ.
- Residence Time Determination (Optional):



- To measure residence time, cells are first incubated with a saturating concentration of Zandelisib (e.g., IC80) for 2 hours.[4]
- The compound is then washed out, and the return of the BRET signal upon addition of the tracer is measured over time.
- The rate of signal recovery is inversely proportional to the residence time of the compound.

Conclusion

The NanoBRET™ TE Intracellular Kinase Assay provides a robust and quantitative method for characterizing the binding of **Zandelisib** to its target, PI3Kδ, in living cells. The extended intracellular residence time of **Zandelisib**, as determined by this assay, offers a compelling explanation for its sustained clinical activity and the feasibility of an intermittent dosing regimen. These application notes and protocols serve as a valuable resource for researchers aiming to further investigate the cellular pharmacology of **Zandelisib** and other PI3Kδ inhibitors.

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